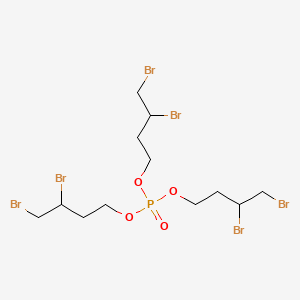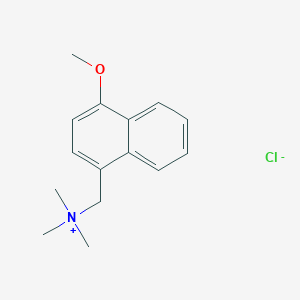
3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione is a synthetic organic compound that belongs to the class of benzoxathioles. These compounds are characterized by a benzene ring fused with an oxathiole ring, which contains both oxygen and sulfur atoms. The presence of diethyl groups at the 3-position adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a diethyl-substituted benzene derivative with sulfur and oxygen-containing reagents under controlled temperature and pressure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, solvents, and specific reaction vessels designed to handle the reagents and conditions required.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the benzene ring or the oxathiole ring.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the benzene or oxathiole rings.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies due to its unique structure.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or processes.
Comparison with Similar Compounds
Similar Compounds
Benzoxathioles: Other compounds in the benzoxathiole class with different substituents.
Thiophenes: Compounds with a sulfur-containing five-membered ring.
Benzothiazoles: Compounds with a benzene ring fused to a thiazole ring.
Uniqueness
3,3-Diethyl-2,1lambda~6~-benzoxathiole-1,1(3H)-dione is unique due to its specific substitution pattern and the presence of both oxygen and sulfur in the oxathiole ring. This combination of features may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
112320-43-1 |
|---|---|
Molecular Formula |
C11H14O3S |
Molecular Weight |
226.29 g/mol |
IUPAC Name |
3,3-diethyl-2,1λ6-benzoxathiole 1,1-dioxide |
InChI |
InChI=1S/C11H14O3S/c1-3-11(4-2)9-7-5-6-8-10(9)15(12,13)14-11/h5-8H,3-4H2,1-2H3 |
InChI Key |
VLPCAPUXQOMHPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2S(=O)(=O)O1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



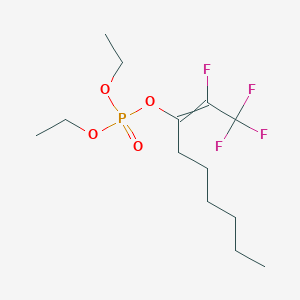
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde](/img/structure/B14314222.png)
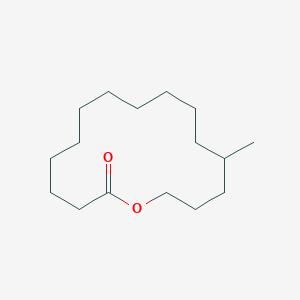
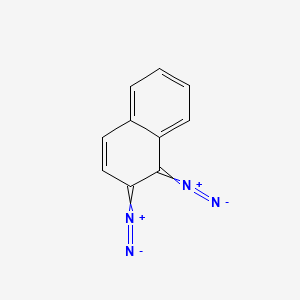
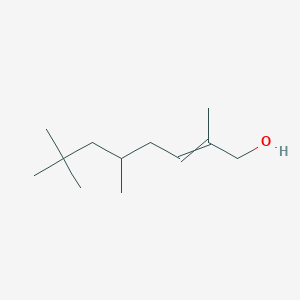
![(3S,5R,7S)-16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14314249.png)
![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)
![5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one](/img/structure/B14314251.png)
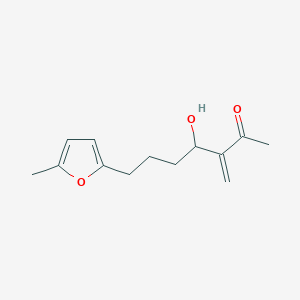
![(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14314255.png)
![5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14314262.png)
